2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as this compound, are of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . A series of benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized for biological evaluation .Scientific Research Applications
Dearomatising Rearrangements and Cyclisation
- Thiophene derivatives undergo dearomatising rearrangements and cyclisation to form pyrrolinones, azepinones, or partially saturated azepinothiophenes. These reactions offer pathways for synthesizing structurally complex and potentially biologically active molecules (Clayden et al., 2004).
Intramolecular Cyclization
- Intramolecular cyclization of thiophene derivatives can lead to the formation of compounds with a variety of ring structures, potentially useful for further chemical transformations or as biologically active molecules (Danilyuk et al., 2016).
Synthesis and Biological Activity
- Azomethine derivatives of related thiophene compounds are explored for their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and analysis methods developed for these compounds are crucial for identifying promising candidates for further drug development (Chiriapkin et al., 2021).
Heterocyclic Synthesis
- Thiophene derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating the versatility of these compounds in synthetic chemistry. This includes the formation of pyrazole, isoxazole, pyrimidine, and other derivatives, expanding the toolkit available for the development of new materials and pharmaceuticals (Mohareb et al., 2004).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have shown a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Thiophene derivatives, in general, have been shown to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes .
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The wide range of pharmacological properties exhibited by thiophene derivatives suggests that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c24-21(27)20-18-8-4-3-5-9-19(18)31-23(20)25-22(28)16-10-12-17(13-11-16)32(29,30)26-14-6-1-2-7-15-26/h10-13H,1-9,14-15H2,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPQVXQLSJPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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